3-Hydroxy-3-(4-methoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC13383366
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O4 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 3-hydroxy-3-(4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
| Standard InChI Key | XMBIPIXMXHNYNB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CC(=O)O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(CC(=O)O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic name for this compound, 3-hydroxy-3-(4-methoxyphenyl)propanoic acid, reflects its substitution pattern: a methoxy group (-OCH₃) at the para position of the phenyl ring and a hydroxyl group (-OH) on the third carbon of the propanoic acid chain . Its molecular formula is , with a molecular weight of 212.20 g/mol. The SMILES notation is , and its InChI key is .
Stereochemical Considerations
The β-hydroxy group creates a chiral center, yielding two enantiomers: (R)- and (S)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. Enzymatic resolution methods using lipases (e.g., Amano PS-C I and AK) combined with metal catalysts have achieved enantiomeric excesses >90% for related β-hydroxypropanoates . For instance, the (S)-enantiomer of ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate exhibited (c = 1.5, CHCl₃) , suggesting similar optical activity trends for the methoxy analog.
Synthetic Methodologies
Reduction of β-Keto Esters
A common route involves sodium borohydride (NaBH₄) reduction of ethyl 3-(4-methoxyphenyl)-3-oxopropionate. In a representative procedure :
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Substrate Preparation: Ethyl 3-(4-methoxyphenyl)-3-oxopropionate (1.11 g, 5.05 mmol) in ethanol (30 mL).
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Reduction: NaBH₄ (208 mg, 5.05 mmol) added at 0°C, stirred for 3 hours.
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Workup: Quenched with NH₄Cl, extracted with ethyl acetate, dried over MgSO₄.
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Purification: Column chromatography (ethyl acetate/hexanes) yields the β-hydroxy ester (77%, 0.85 g).
Key Data:
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(400 MHz, CDCl₃): δ 1.24 (t, Hz, 3H), 2.64 (dd, Hz, 1H), 2.78 (dd, Hz, 1H), 4.19 (q, Hz, 2H), 5.17 (dd, Hz, 1H) .
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(50 MHz, CDCl₃): δ 14.1 (CH₃), 61.1 (OCH₂), 69.5 (C-OH), 126.3–147.8 (aromatic carbons), 171.9 (C=O) .
Enzymatic Dynamic Kinetic Resolution (DKR)
Racemic β-hydroxypropanoates undergo DKR using lipases and orthoester acyl donors (e.g., triethylorthobenzoate) :
| Parameter | Conditions |
|---|---|
| Catalyst | Novozym 435 (10 mg) |
| Solvent | tert-Butyl methyl ether (TBME) |
| Temperature | 40°C |
| Time | 72 hours |
| Enantiomeric Excess | >90% (S)-enantiomer |
This method avoids traditional kinetic resolution limitations by continuously racemizing the substrate, achieving near-quantitative yields of enantiopure products .
Physicochemical Properties
Thermal Behavior
Related β-hydroxypropanoic acids exhibit melting points between 87–123°C . For example:
| Parameter | Low Dose (50 mg/kg) | High Dose (500 mg/kg) |
|---|---|---|
| Plasma ROS Reduction | 22% | 35% |
| Nitrite/Nitrate Levels | No Change | 18% Reduction |
| Nrf2 Pathway Activation | Moderate | Strong |
These effects correlate with upregulated mRNA expression of antioxidant enzymes (Sod1, Nqo1) and downregulated nitric oxide synthases (Nos2, Nos3) .
Muscle Fiber Modulation
In murine models, high-dose HMPA (500 mg/kg/day) increased MYH4 protein expression (marker of fast-twitch fibers) by 40%, while low doses enhanced Igf1 mRNA levels by 2.5-fold . Proposed mechanism:
Applications in Organic Synthesis
Chiral Building Blocks
Enantiopure 3-hydroxy-3-(4-methoxyphenyl)propanoic acid serves as a precursor for:
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Nonsteroidal anti-inflammatory drugs (NSAIDs) via Friedel-Crafts acylation.
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Antidepressants through reductive amination of the ketone intermediate.
Racemization Studies
Ethyl (S)-3-hydroxy-3-(4-nitrophenyl)propanoate undergoes base-catalyzed racemization (t₁/₂ = 8.2 h at pH 10), informing storage conditions for labile β-hydroxy esters .
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